MNI137

Description

Properties

IUPAC Name |

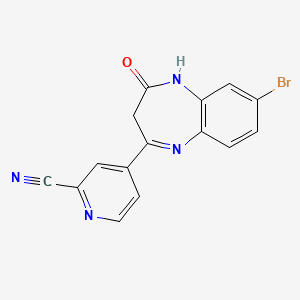

4-(8-bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN4O/c16-10-1-2-12-14(6-10)20-15(21)7-13(19-12)9-3-4-18-11(5-9)8-17/h1-6H,7H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKZCMKOSAKVGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(C=C(C=C2)Br)NC1=O)C3=CC(=NC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MNI-137: A Technical Guide for a Selective mGluR2 Negative Allosteric Modulator

Introduction

MNI-137 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2), a Group II mGluR.[1][2] As a NAM, MNI-137 binds to an allosteric site on the receptor, a site distinct from the orthosteric site where the endogenous ligand glutamate binds.[3] This binding event reduces the receptor's response to glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission.[3][4] The high selectivity and potency of MNI-137 make it a valuable pharmacological tool for investigating the physiological roles of mGluR2 and for exploring its therapeutic potential in various central nervous system (CNS) disorders. This guide provides an in-depth overview of MNI-137's pharmacology, mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action: Allosteric Inhibition of mGluR2 Signaling

Metabotropic glutamate receptor 2 (mGluR2) is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[5] Upon activation by glutamate, mGluR2 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] This pathway plays a crucial role in modulating synaptic transmission and neuronal excitability.

MNI-137 exerts its effect by binding to an allosteric site within the seven-transmembrane (7TM) domain of the mGluR2.[3][4] This binding does not prevent glutamate from binding to its orthosteric site but rather acts as a non-competitive antagonist.[7] It impedes the conformational changes necessary for receptor activation, thereby blocking glutamate-dependent signaling.[3] Specifically, MNI-137 has been shown to prevent the progression of the Cysteine-Rich Domain (CRD) to its active conformation, which is a critical step in signal transduction.[3] This mechanism of action is distinct from orthosteric antagonists as MNI-137's effect is dependent on the presence of the endogenous agonist, providing a more subtle modulation of the receptor's activity.

Quantitative Pharmacology

The pharmacological profile of MNI-137 has been characterized through various in vitro assays, revealing its high potency and selectivity for mGluR2.

Table 1: In Vitro Potency of MNI-137

| Species | Assay Type | Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| Human | Calcium Mobilization | IC₅₀ | 8.3 | [1][2] |

| Rat | Calcium Mobilization | IC₅₀ | 12.6 |[1][2] |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of MNI-137 required to inhibit 50% of the glutamate-induced response.

Table 2: Selectivity Profile of MNI-137

| Receptor Subtype | Activity | Assay Type | Reference |

|---|---|---|---|

| mGluR1 | No activity | Calcium Mobilization | [1] |

| mGluR3 | Active (Group II) | N/A | [7] |

| mGluR4 | No activity | Calcium Mobilization | [1] |

| mGluR5 | No activity | Calcium Mobilization | [1] |

| mGluR8 | No activity | Calcium Mobilization |[1] |

MNI-137 is highly selective for Group II mGluRs (mGluR2 and mGluR3) and displays no significant activity at other mGluR subtypes tested.[1][7] This selectivity is crucial for its use as a specific pharmacological probe.

Experimental Protocols

The characterization of MNI-137 involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.

1. Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: For transient expression of mGluR2, cells are transfected with a plasmid encoding the human or rat mGluR2 receptor using a lipid-based transfection reagent (e.g., Lipofectamine). To facilitate functional readouts like calcium mobilization, co-transfection with a promiscuous G-protein (e.g., Gα15/16) or a chimeric G-protein (e.g., Gqi5) is often performed to couple the Gαi/o receptor to the phospholipase C pathway.[8]

2. Functional Assay: Calcium Mobilization

This assay measures the inhibition of a glutamate-induced increase in intracellular calcium, which is a downstream effect of mGluR2 activation when co-expressed with a suitable G-protein.

-

Cell Preparation: Transfected HEK293 cells are plated in 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Compound Addition: A fluorescent imaging plate reader (FLIPR) is used to measure fluorescence changes. MNI-137 (at various concentrations) is added to the cells and incubated for a specified period.

-

Agonist Challenge: An EC₈₀ concentration of glutamate (the concentration that elicits 80% of the maximal response) is then added to stimulate the receptor.

-

Data Analysis: The fluorescence intensity before and after agonist addition is measured. The inhibitory effect of MNI-137 is calculated as a percentage of the response to glutamate alone. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

3. Functional Assay: [³⁵S]GTPγS Binding

This assay directly measures the activation of G-proteins by the receptor.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the mGluR2 receptor or from native tissue (e.g., rat brain).[9]

-

Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl₂, NaCl, and GDP.

-

Reaction: Membranes are incubated with varying concentrations of MNI-137, a sub-maximal concentration of glutamate (e.g., EC₂₀), and [³⁵S]GTPγS.[9]

-

Termination: The reaction is stopped by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.[9] Data is analyzed to determine the inhibitory effect of MNI-137 on glutamate-stimulated G-protein activation.

4. Electrophysiology in Brain Slices

To assess the functional consequences of MNI-137 in a more physiologically relevant system, electrophysiological recordings are performed in brain slices.

-

Slice Preparation: Acute hippocampal or cortical slices are prepared from rodents.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from relevant synaptic pathways (e.g., the perforant path in the hippocampus).[7]

-

Drug Application: A Group II mGluR agonist (e.g., DCG-IV) is applied to the slice, which typically causes an inhibition of the fEPSP slope.[7]

-

NAM Effect: MNI-137 is then co-applied with the agonist. A reversal or blockade of the agonist-induced inhibition of the fEPSP indicates that MNI-137 is acting as a functional antagonist at the synapse.[7]

MNI-137 is a well-characterized, selective, and potent mGluR2 negative allosteric modulator. Its unique mechanism of action, which involves reducing the efficacy of the endogenous agonist glutamate without directly competing for its binding site, makes it an invaluable tool for CNS research. The detailed pharmacological data and established experimental protocols outlined in this guide provide a comprehensive resource for scientists and researchers aiming to utilize MNI-137 to further elucidate the complex roles of mGluR2 in health and disease.

References

- 1. MNI 137 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

The Pharmacology of MNI-137: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacology of MNI-137, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). The information is compiled from publicly available scientific literature and is intended to serve as a technical resource for professionals in the field of neuroscience and drug development.

Introduction

MNI-137 is a potent and selective small molecule that acts as a negative allosteric modulator of the group II metabotropic glutamate receptors, with a particular emphasis on mGluR2.[1][2][3] As a NAM, MNI-137 does not directly compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate.[1][4] This mechanism of action offers the potential for a more nuanced modulation of glutamatergic neurotransmission compared to traditional antagonists, making MNI-137 and similar compounds valuable tools for studying the physiological roles of mGluR2 and as potential therapeutic agents for central nervous system (CNS) disorders.

Mechanism of Action

MNI-137 exerts its pharmacological effects by binding to an allosteric site within the seven-transmembrane (7TM) domain of the mGluR2.[1][4] This binding event does not prevent glutamate from binding to its orthosteric site in the Venus flytrap (VFT) domain but rather impedes the conformational changes necessary for receptor activation.[1][4]

Single-molecule Fluorescence Resonance Energy Transfer (smFRET) studies have provided significant insights into the molecular mechanism of MNI-137. These studies have shown that in the presence of glutamate, MNI-137 traps the mGluR2 in an intermediate conformational state, preventing its transition to the fully active state.[1] This blockage of the final step in receptor activation effectively dampens the downstream signaling cascade.[1]

Signaling Pathway

The canonical signaling pathway for mGluR2 involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By negatively modulating mGluR2 activation, MNI-137 attenuates this inhibitory effect, leading to a relative increase in neuronal excitability in circuits where mGluR2 is expressed.

References

The Allosteric Modulation of Glutamate Signaling: An In-depth Technical Guide to MNI137

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties and mechanism of action of MNI137, a potent and selective negative allosteric modulator (NAM) of the group II metabotropic glutamate receptor 2 (mGluR2). This document details the quantitative data from key in vitro and in vivo studies, provides detailed experimental protocols for the assays used to characterize MNI137, and presents visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction to MNI137 and Glutamate Signaling

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a critical role in synaptic plasticity, learning, and memory.[1][2] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate glutamatergic neurotransmission.[3][4] The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[2] Group II mGluRs, which include mGluR2 and mGluR3, are coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][5] These receptors are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release.[6]

Dysregulation of glutamate signaling is implicated in various neurological and psychiatric disorders.[7] Consequently, pharmacological modulation of mGluRs presents a promising therapeutic strategy.[8] MNI137 has emerged as a valuable research tool for studying the physiological and pathophysiological roles of mGluR2. As a negative allosteric modulator, MNI137 does not bind to the orthosteric glutamate binding site but to a distinct allosteric site on the receptor, where it reduces the efficacy of glutamate.[4][9]

Quantitative Pharmacological Data for MNI137

MNI137 is a potent and selective NAM of group II mGluRs, with a notable preference for mGluR2 over mGluR3. The following tables summarize the key quantitative data from in vitro and in vivo studies.

| Parameter | Species | Receptor | Value (nM) | Assay Type | Reference |

| IC50 | Human | mGluR2 | 8.3 | Calcium Mobilization | [10] |

| IC50 | Rat | mGluR2 | 12.6 | Calcium Mobilization | [10] |

| IC50 | Human | mGluR2 | 72.7 | GTPγS Binding | [5] |

| IC50 | Rat | mGluR3 | 20.3 | GTPγS Binding | [5] |

Table 1: In Vitro Potency of MNI137. This table summarizes the half-maximal inhibitory concentration (IC50) values of MNI137 at human and rat mGluR2 and rat mGluR3 receptors as determined by different functional assays.

Note: Further quantitative data from additional studies, including binding affinities (Ki) and selectivity against other mGluR subtypes, are needed for a more comprehensive profile.

Mechanism of Action of MNI137

MNI137 exerts its inhibitory effect on mGluR2 through negative allosteric modulation. It binds to a site topographically distinct from the glutamate binding pocket, inducing a conformational change in the receptor that reduces its functional response to glutamate.[9] Studies have shown that MNI137 causes a rightward shift in the glutamate concentration-response curve and a decrease in the maximal response, which is characteristic of noncompetitive antagonism.[9]

Interestingly, radioligand binding studies have revealed that MNI137 does not affect the binding of the orthosteric antagonist [3H]LY341495, further confirming its allosteric mechanism.[9] Single-molecule FRET analysis has provided deeper insights, suggesting that MNI137 blocks receptor activation by impeding the transition of the cysteine-rich domain (CRD) to its active conformation and preventing glutamate-induced stabilization of this domain.[11]

Downstream Signaling Pathway of mGluR2

The canonical signaling pathway for mGluR2 involves its coupling to the Gi/o family of G-proteins. Upon activation by glutamate, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of the second messenger cAMP. MNI137, by inhibiting mGluR2 activation, prevents this downstream signaling cascade.

References

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive and negative allosteric modulation of metabotropic glutamate receptors: emerging therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medica-musc.researchcommons.org [medica-musc.researchcommons.org]

- 7. mdpi.com [mdpi.com]

- 8. Allosteric Modulators of Metabotropic Glutamate Receptors as Novel Therapeutics for Neuropsychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel family of potent negative allosteric modulators of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of MNI-137 in Neuronal Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary in vitro studies utilizing MNI-137, a selective negative allosteric modulator (NAM) of group II metabotropic glutamate receptors (mGluR2/3). This document synthesizes available data on its mechanism of action, offers detailed experimental protocols for its use in neuronal cultures, and visualizes its impact on key signaling pathways.

Introduction to MNI-137

MNI-137 is a potent and selective negative allosteric modulator of group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that are predominantly expressed on presynaptic terminals in the central nervous system, where they play a crucial role in modulating neurotransmitter release.[1] By acting as a NAM, MNI-137 does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inhibiting its activation by glutamate.[2] This mechanism of action offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in a variety of neurological and psychiatric disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for MNI-137 in various in vitro assays. This information is essential for designing and interpreting experiments in neuronal cultures.

| Parameter | Species | Receptor | Assay | Value (IC50) | Reference |

| Inhibition of Glutamate-Induced Calcium Mobilization | Human | mGluR2 | Calcium Mobilization | 8.3 nM | [3] |

| Inhibition of Glutamate-Induced Calcium Mobilization | Rat | mGluR2 | Calcium Mobilization | 12.6 nM | [3] |

Table 1: Potency of MNI-137 in Calcium Mobilization Assays

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of MNI-137 in primary neuronal cultures.

Primary Neuronal Culture Preparation (Rat Hippocampus/Cortex)

This protocol is adapted from standard procedures for establishing primary neuronal cultures suitable for neuropharmacological studies.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Papain (20 U/mL) in HBSS

-

Trypsin inhibitor (10 mg/mL) in Neurobasal medium

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

-

Poly-D-lysine coated culture plates or coverslips

Procedure:

-

Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Aseptically dissect the embryonic day 18 (E18) pups and remove the brains.

-

Isolate the hippocampi and/or cortices in ice-cold HBSS.

-

Mince the tissue into small pieces and transfer to a 15 mL conical tube.

-

Digest the tissue with papain solution for 20-30 minutes at 37°C.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Add trypsin inhibitor to stop the digestion.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in supplemented Neurobasal medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto poly-D-lysine coated plates/coverslips at a desired density (e.g., 1 x 105 cells/well for a 96-well plate).

-

Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

MNI-137 Treatment in Neuronal Cultures

Stock Solution Preparation:

-

Dissolve MNI-137 in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Treatment Protocol:

-

Culture primary neurons for at least 7 days in vitro (DIV) to allow for maturation and synapse formation.

-

Prepare serial dilutions of MNI-137 from the stock solution in pre-warmed Neurobasal medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the IC50 values (e.g., 1 nM to 1 µM).

-

Carefully remove a portion of the culture medium from each well and replace it with the medium containing the appropriate concentration of MNI-137.

-

For acute studies, incubate the cells for a shorter duration (e.g., 30 minutes to a few hours).

-

For chronic studies or neuroprotection assays, incubate for 24-48 hours.

-

Include a vehicle control (medium with the same final concentration of DMSO used for the highest MNI-137 concentration) in all experiments.

Neuronal Viability Assessment (MTT Assay)

This assay measures the metabolic activity of viable cells.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plate reader

Procedure:

-

After the desired MNI-137 treatment period, add 10 µL of MTT solution to each well of the 96-well plate containing the cultured neurons.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Visualizations

MNI-137, by inhibiting mGluR2/3, modulates downstream signaling cascades that are critical for neuronal function.

The mGluR2/3 Signaling Pathway

Group II mGluRs are coupled to the inhibitory G-protein, Gi/o.[1] Upon activation by glutamate, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, reduces the activity of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which is involved in learning, memory, and neuronal survival.

By acting as a negative allosteric modulator, MNI-137 prevents the glutamate-induced inhibition of adenylyl cyclase. This leads to a disinhibition of the cAMP/PKA pathway, potentially resulting in increased PKA activity and subsequent phosphorylation of its targets.

Figure 1: mGluR2/3 signaling pathway and the inhibitory action of MNI-137.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical experimental workflow for evaluating the potential neuroprotective effects of MNI-137 against an excitotoxic insult in primary neuronal cultures.

References

Unveiling the Therapeutic Promise of MNI137: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific data and methodologies surrounding MNI137, a selective negative allosteric modulator (NAM) of group II metabotropic glutamate receptors (mGluRs). MNI137 presents a promising avenue for therapeutic intervention in a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and addiction. This document provides a consolidated resource of its pharmacological profile, experimental protocols, and the underlying signaling pathways, designed to facilitate further research and development.

Core Data Summary

The following table summarizes the key quantitative data for MNI137, establishing its potency and selectivity for group II mGluRs, which consist of the mGluR2 and mGluR3 subtypes.

| Target Receptor | Species | Assay Type | Metric | Value (nM) | Reference |

| mGluR2 | Human | Calcium Mobilization | IC50 | 8.3[1] | Hemstapat et al., 2007 |

| mGluR2 | Rat | Calcium Mobilization | IC50 | 12.6[1] | Hemstapat et al., 2007 |

| mGluR3 | Rat | [35S]GTPγS Binding | IC50 | 18.2 | Hemstapat et al., 2007 |

Mechanism of Action and Signaling Pathways

MNI137 exerts its effects as a non-competitive antagonist, binding to an allosteric site on the mGluR2 and mGluR3 receptors. This binding event modulates the receptor's response to the endogenous agonist, glutamate. Group II mGluRs are G-protein coupled receptors (GPCRs) linked to the Gi/o signaling pathway. Upon activation by glutamate, these receptors typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a negative allosteric modulator, MNI137 attenuates this glutamate-induced signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Calcium Mobilization Assay

This assay is used to determine the potency of MNI137 in inhibiting glutamate-induced intracellular calcium mobilization in cells expressing mGluR2.

Cell Culture and Transfection:

-

Maintain Chinese Hamster Ovary (CHO) cells stably expressing rat or human mGluR2 and a chimeric G-protein (Gqi5) in a humidified incubator at 37°C and 5% CO2.

-

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 2 mM L-glutamine, 200 µg/ml G418, and 50 µg/ml zeocin.

-

Plate cells in 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allow them to attach overnight.

Assay Procedure:

-

Wash the cells with a calcium- and magnesium-free Hank's Balanced Salt Solution (HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

-

Wash the cells again with HBSS.

-

Add varying concentrations of MNI137 to the wells and incubate for a specified period.

-

Stimulate the cells with a submaximal concentration (EC80) of glutamate.

-

Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) to determine the intracellular calcium concentration.

-

Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

[35S]GTPγS Binding Assay

This assay measures the ability of MNI137 to inhibit glutamate-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to mGluR3.

Membrane Preparation:

-

Homogenize CHO cells expressing rat mGluR3 in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

Assay Procedure:

-

In a 96-well plate, combine the cell membranes (10-20 µg of protein) with assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 30 µM GDP, and 0.1% bovine serum albumin.

-

Add varying concentrations of MNI137.

-

Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM) and a submaximal concentration of glutamate.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine non-specific binding in the presence of excess unlabeled GTPγS.

-

Calculate the specific binding and determine the IC50 value of MNI137.

Electrophysiology in Hippocampal Slices

This protocol assesses the effect of MNI137 on synaptic transmission in a brain region relevant to its potential therapeutic applications.

Slice Preparation:

-

Anesthetize and decapitate a young adult rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Prepare 400 µm thick horizontal slices of the hippocampus using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

Recording Procedure:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline fEPSP by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Apply a group II mGluR agonist (e.g., LY354740) to the bath to induce a depression of the fEPSP.

-

After the agonist effect has stabilized, co-apply MNI137 to the bath and record the change in the fEPSP slope.

-

Analyze the data to determine the ability of MNI137 to reverse the agonist-induced depression of synaptic transmission.

Logical Relationship of Experimental Approaches

The described experimental workflow follows a logical progression from in vitro characterization to ex vivo functional assessment. The initial binding and cell-based assays establish the fundamental pharmacological properties of MNI137, such as its potency and mechanism of action at the molecular level. The electrophysiological studies in brain slices then provide crucial insights into how these molecular properties translate into functional effects on synaptic communication within a neural circuit relevant to the potential therapeutic targets of the compound.

Conclusion and Future Directions

The data and protocols presented in this technical guide provide a solid foundation for the continued investigation of MNI137 as a potential therapeutic agent. Its high potency and selectivity as a negative allosteric modulator of group II mGluRs make it a valuable tool for dissecting the role of these receptors in health and disease. Future research should focus on comprehensive in vivo studies to evaluate its efficacy in animal models of depression, Parkinson's disease, and addiction. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential to determine its drug-like properties and potential for clinical development. The methodologies outlined herein offer a clear path forward for advancing our understanding of MNI137 and its therapeutic potential.

References

MNI137's Impact on Synaptic Plasticity: A Technical Guide for Researchers

Foreword

The intricate processes of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), form the cellular basis of learning, memory, and cognitive function. The modulation of these processes holds significant therapeutic potential for a range of neurological and psychiatric disorders. Within the complex signaling networks that govern synaptic strength, the metabotropic glutamate receptor 2 (mGluR2) has emerged as a key regulator. This document provides an in-depth technical guide on the impact of MNI137, a selective negative allosteric modulator (NAM) of mGluR2, on synaptic plasticity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of MNI137's mechanism of action and its potential therapeutic implications.

Introduction to MNI137

MNI137 is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). Unlike orthosteric ligands that bind directly to the glutamate binding site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's response to the endogenous ligand, glutamate. As a negative allosteric modulator, MNI137 reduces the affinity and/or efficacy of glutamate at the mGluR2, effectively dampening the receptor's signaling cascade.

Chemical and Pharmacological Properties of MNI137

| Property | Value | Reference |

| Molecular Weight | 341.16 g/mol | |

| Formula | C15H9BrN4O | |

| Mechanism of Action | Selective negative allosteric modulator of group II mGlu receptors | |

| IC50 (human mGlu2) | 8.3 nM (inhibition of glutamate-induced calcium mobilization) | |

| IC50 (rat mGlu2) | 12.6 nM (inhibition of glutamate-induced calcium mobilization) | |

| Selectivity | No activity at mGlu1, mGlu4, mGlu5, or mGlu8 receptors in a calcium mobilization assay |

The Role of mGluR2 in Synaptic Plasticity

Group II metabotropic glutamate receptors, which include mGluR2 and mGluR3, are predominantly located presynaptically at glutamatergic synapses in various brain regions, including the hippocampus and prefrontal cortex.[1] Their activation by glutamate typically leads to an inhibition of adenylyl cyclase and a subsequent reduction in neurotransmitter release. This presynaptic inhibitory function plays a crucial role in modulating synaptic transmission and plasticity.

Activation of mGluR2 has been shown to be involved in:

-

Transient suppression of synaptic transmission. [1]

-

Induction of certain forms of long-term depression (LTD). [1]

-

Inhibition of long-term potentiation (LTP). [1]

Given these roles, antagonism of mGluR2 is hypothesized to enhance synaptic transmission and facilitate synaptic plasticity.

MNI137's Inferred Impact on Synaptic Plasticity

Facilitation of Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key mechanism underlying learning and memory. The inhibitory effect of mGluR2 activation on LTP suggests that an mGluR2 NAM like MNI137 would likely facilitate the induction and/or maintenance of LTP. This would occur by blocking the presynaptic "brake" on glutamate release, leading to a greater postsynaptic depolarization and a more robust induction of LTP.

Inhibition of Long-Term Depression (LTD)

LTD is a long-lasting reduction in the efficacy of synaptic transmission. Certain forms of LTD, particularly at mossy fiber-CA3 synapses in the hippocampus, are dependent on the activation of mGluR2.[1] Therefore, MNI137, by blocking mGluR2 activation, is predicted to inhibit the induction of these specific forms of LTD. Indeed, studies have shown that mGluR2 NAMs can inhibit long-term depression in the thalamocortical pathway.[2][3]

Inferred Effects of MNI137 on Synaptic Plasticity

| Synaptic Plasticity Phenomenon | Expected Effect of MNI137 | Underlying Mechanism |

| Long-Term Potentiation (LTP) | Facilitation | Disinhibition of presynaptic glutamate release by blocking mGluR2-mediated autoinhibition. |

| Long-Term Depression (LTD) | Inhibition | Prevention of mGluR2-dependent signaling cascades required for the induction of specific forms of LTD. |

Experimental Protocols

While specific protocols for MNI137's effect on synaptic plasticity are not available, the following are detailed methodologies for key experiments that would be used to assess its impact.

Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To determine the effect of MNI137 on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse.

Methodology:

-

Slice Preparation:

-

Acutely prepare 300-400 µm thick transverse hippocampal slices from adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Allow slices to recover for at least 1 hour in a submerged chamber containing oxygenated aCSF at room temperature.

-

-

Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents and a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs by delivering single pulses at 0.05 Hz for at least 20 minutes. The stimulus intensity should be set to elicit a fEPSP amplitude that is 30-40% of the maximal response.

-

-

LTP Induction and Drug Application:

-

Following a stable baseline, apply MNI137 (at a desired concentration, e.g., 1-10 µM) or vehicle to the perfusion bath for a predetermined period (e.g., 20 minutes) prior to LTP induction.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

-

Continue recording fEPSPs for at least 60 minutes post-HFS to assess the maintenance of LTP.

-

-

Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize the fEPSP slope to the average slope during the baseline period.

-

Compare the magnitude of LTP (the percentage increase in fEPSP slope 60 minutes post-HFS) between the MNI137-treated and vehicle-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

-

Investigation of Long-Term Depression (LTD) at Mossy Fiber-CA3 Synapses

Objective: To assess the effect of MNI137 on mGluR2-dependent LTD at the mossy fiber-CA3 synapse.

Methodology:

-

Slice Preparation:

-

Prepare 350-450 µm thick parasagittal hippocampal slices as described for LTP experiments.

-

-

Electrophysiological Recording:

-

Place a stimulating electrode in the dentate gyrus granule cell layer to stimulate mossy fibers and a recording electrode in the stratum lucidum of the CA3 region to record fEPSPs.

-

Record in the presence of an NMDA receptor antagonist (e.g., 50 µM D-AP5) to isolate mGluR-dependent plasticity.

-

Establish a stable baseline of fEPSPs for at least 20 minutes.

-

-

LTD Induction and Drug Application:

-

Apply MNI137 or vehicle to the perfusion bath for 20 minutes prior to LTD induction.

-

Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.

-

-

Data Analysis:

-

Measure the fEPSP slope and normalize to the baseline.

-

Compare the magnitude of LTD (the percentage decrease in fEPSP slope 60 minutes post-LFS) between the MNI137-treated and vehicle-treated groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of MNI137's impact on synaptic plasticity.

Caption: Signaling pathway of mGluR2-mediated presynaptic inhibition and the modulatory role of MNI137.

Caption: Experimental workflow for assessing the impact of MNI137 on synaptic plasticity.

Conclusion and Future Directions

MNI137, as a selective mGluR2 negative allosteric modulator, holds significant promise for the modulation of synaptic plasticity. Based on the known function of mGluR2, it is strongly inferred that MNI137 will facilitate long-term potentiation and inhibit certain forms of long-term depression. These actions suggest a potential therapeutic utility in disorders characterized by synaptic and cognitive deficits.

Future research should focus on direct experimental validation of these inferred effects. Specifically, detailed electrophysiological studies are required to quantify the impact of MNI137 on LTP and LTD in various brain regions and under different induction protocols. Furthermore, behavioral studies in animal models of cognitive impairment are necessary to translate these cellular findings into potential therapeutic benefits. A deeper understanding of the downstream signaling pathways affected by MNI137 will also be crucial for a comprehensive picture of its neuropharmacological profile. The continued investigation of MNI137 and other mGluR2 NAMs will undoubtedly provide valuable insights into the complex mechanisms of synaptic plasticity and may pave the way for novel therapeutic strategies for a host of neurological and psychiatric conditions.

References

- 1. mGluR2 acts through inhibitory Gα subunits to regulate transmission and long-term plasticity at hippocampal mossy fiber-CA3 synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MNI137 in Electrophysiology Slice Recording

For Researchers, Scientists, and Drug Development Professionals

Introduction

MNI137 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] As a NAM, MNI137 does not compete with the endogenous ligand, glutamate, at the orthosteric binding site but instead binds to an allosteric site, reducing the receptor's response to glutamate. Group II mGluRs, which include mGluR2 and mGluR3, are predominantly located presynaptically and act as autoreceptors to inhibit neurotransmitter release. By negatively modulating mGluR2, MNI137 is expected to increase synaptic transmission and neuronal excitability. These application notes provide detailed protocols for utilizing MNI137 in electrophysiological recordings from acute brain slices, a critical methodology for studying synaptic function and plasticity.

Data Presentation

Table 1: Pharmacological Properties of MNI137

| Property | Value | Species | Assay | Reference |

| IC₅₀ | 8.3 nM | Human | Glutamate-induced calcium mobilization | [1] |

| IC₅₀ | 12.6 nM | Rat | Glutamate-induced calcium mobilization | [1] |

| Selectivity | Selective for group II mGluRs | Various | Calcium mobilization assay | [1] |

| Mechanism of Action | Negative Allosteric Modulator | [1] |

Table 2: Expected Electrophysiological Effects of MNI137 in Brain Slices

| Parameter | Expected Effect | Typical Concentration Range | Brain Region (Example) | Recording Configuration |

| Evoked EPSC Amplitude | Increase | 10 nM - 1 µM | Hippocampus, Prefrontal Cortex | Whole-Cell Voltage-Clamp |

| Paired-Pulse Ratio (PPR) | Decrease | 10 nM - 1 µM | Hippocampus, Prefrontal Cortex | Whole-Cell Voltage-Clamp |

| Spontaneous Firing Rate | Increase | 100 nM - 1 µM | Various | Cell-Attached or Whole-Cell Current-Clamp |

| Membrane Potential | Depolarization (potential) | 100 nM - 1 µM | Various | Whole-Cell Current-Clamp |

Experimental Protocols

Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices suitable for electrophysiological recording.

Materials:

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Ice-cold cutting solution (see composition below)

-

Ice-cold artificial cerebrospinal fluid (aCSF) (see composition below)

-

Vibrating microtome (vibratome)

-

Recovery chamber

-

Carbogen gas (95% O₂, 5% CO₂)

Solutions:

-

Cutting Solution (Glycerol-based): (in mM) 220 Glycerol, 2.5 KCl, 1.25 NaH₂PO₄·H₂O, 25 NaHCO₃, 0.5 CaCl₂·2H₂O, 7 MgCl₂·6H₂O, and 20 D-glucose. Continuously bubble with carbogen. The low calcium and high magnesium concentration helps to reduce excitotoxicity and improve neuronal viability.[2]

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 D-glucose. Continuously bubble with carbogen for at least 15-20 minutes to stabilize the pH to 7.3-7.4.

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perform transcardial perfusion with ice-cold cutting solution until the tissue is cleared of blood.

-

Rapidly decapitate the animal and dissect the brain, immersing it in ice-cold, oxygenated cutting solution.

-

Mount the brain on the vibratome stage. For coronal slices, a flat surface can be created by making a cut at the anterior or posterior end of the brain.

-

Set the vibratome to cut slices at the desired thickness (typically 300-400 µm).

-

Transfer the cut slices to a recovery chamber containing aCSF continuously bubbled with carbogen.

-

Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature until recording. Slices are typically viable for recording for several hours.

Perforated Patch-Clamp Recording

Perforated patch-clamp is recommended to maintain the integrity of intracellular signaling cascades that may be affected by MNI137.

Materials:

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling pipettes.

-

Pipette puller and microforge.

-

Recording chamber with continuous perfusion of aCSF.

-

MNI137 stock solution (in DMSO).

-

Amphotericin B or Gramicidin for perforation.

-

Intracellular solution (see composition below).

Solutions:

-

Intracellular Solution (K-Gluconate based): (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

-

Amphotericin B Stock Solution: Dissolve Amphotericin B in DMSO to a concentration of 60 mg/mL. This stock should be made fresh daily.

-

Final Perforating Intracellular Solution: Add the Amphotericin B stock solution to the intracellular solution to a final concentration of 120-240 µg/mL. Sonicate briefly to aid dissolution. To prevent rapid dialysis of the antibiotic, first, fill the pipette tip with antibiotic-free solution and then back-fill with the Amphotericin B-containing solution.

Procedure:

-

Prepare a stock solution of MNI137 in DMSO. A 10 mM stock is recommended. Store at -20°C.

-

On the day of the experiment, dilute the MNI137 stock solution in aCSF to the desired final concentration (e.g., 100 nM). Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.

-

Transfer a brain slice to the recording chamber and perfuse continuously with oxygenated aCSF.

-

Pull a patch pipette with a resistance of 3-6 MΩ.

-

Fill the pipette as described above with the Amphotericin B-containing intracellular solution.

-

Under visual guidance (e.g., DIC microscopy), approach a neuron and form a gigaohm seal (>1 GΩ).

-

Monitor the access resistance. Perforation typically occurs within 15-30 minutes, indicated by a gradual decrease in access resistance. Recordings can begin when the access resistance is stable and ideally below 60 MΩ.

-

Record baseline neuronal activity (e.g., spontaneous firing, evoked EPSCs).

-

To apply MNI137, switch the perfusion to the aCSF containing the desired concentration of the compound.

-

Record the changes in neuronal activity during and after the application of MNI137.

Mandatory Visualizations

References

Application Notes and Protocols for Investigating miR-137 in Mouse Behavioral Studies

Audience: Researchers, scientists, and drug development professionals.

Topic: The application of miR-137 in behavioral studies in mice, focusing on its role in anxiety-like behaviors and cognitive function. This document outlines the mechanism of action of miR-137, protocols for relevant behavioral assays, and expected outcomes based on preclinical research.

Introduction

MicroRNA-137 (miR-137) is a small non-coding RNA that plays a crucial role in neurodevelopment and synaptic plasticity. Dysregulation of miR-137 has been implicated in various neuropsychiatric disorders. In mice, loss-of-function studies have demonstrated a significant link between miR-137 deficiency and behavioral phenotypes, particularly anxiety-like behaviors and impairments in spatial learning and memory. These findings make miR-137 a compelling target for research into the molecular underpinnings of anxiety and cognitive disorders.

Mechanism of Action

In the forebrain, miR-137 is critical for regulating dendritic and synaptic growth. It achieves this by post-transcriptionally silencing target messenger RNAs (mRNAs). One of the key validated targets of miR-137 is Ezh2 (Enhancer of zeste homolog 2). Loss of miR-137 function leads to an upregulation of Ezh2, which in turn results in altered synaptic transmission and plasticity. This dysregulation of the miR-137-Ezh2 axis is thought to contribute to the observed behavioral deficits in mouse models.[1] Studies have shown that knocking down EZH2 can rescue the anxiety-like phenotypes associated with miR-137 loss.[1][2]

Signaling Pathway

Caption: The miR-137-Ezh2 signaling pathway in the forebrain.

Data Presentation: Behavioral Phenotypes in miR-137 Knockout Mice

The following tables summarize the quantitative data from behavioral tests performed on forebrain-specific miR-137 knockout (cKO) mice compared to wild-type (WT) littermates. These studies indicate that the loss of miR-137 does not affect overall locomotion but significantly increases anxiety-like behaviors.

Table 1: Open Field Test (OFT) Results [1][3]

| Parameter | WT Mice (Mean ± SEM) | miR-137 cKO Mice (Mean ± SEM) | Interpretation |

| Total Distance Moved | No significant difference | No significant difference | No change in general locomotor activity. |

| Time Spent in Center | Significantly higher | Significantly lower | Increased anxiety-like behavior. |

| Number of Center Entries | Significantly higher | Significantly lower | Increased anxiety-like behavior. |

Table 2: Light-Dark Box Test Results [1]

| Parameter | WT Mice (Mean ± SEM) | miR-137 cKO Mice (Mean ± SEM) | Interpretation |

| Time Spent in Light Chamber | Significantly higher | Significantly lower | Increased anxiety-like behavior. |

| Number of Entries to Light Chamber | Significantly higher | Significantly lower | Increased anxiety-like behavior. |

Experimental Protocols

Detailed methodologies for key experiments to assess anxiety and cognition in the context of miR-137 research are provided below. These protocols are standardized to ensure reproducibility.

Experimental Workflow

Caption: General workflow for behavioral testing in mice.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in mice.[1]

-

Apparatus: A square arena (e.g., 40 x 40 x 40 cm), often made of a non-reflective material. The arena is typically divided into a central zone and a peripheral zone by software.

-

Procedure:

-

Habituation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[4][5]

-

Placement: Gently place the mouse in the center of the open field arena.

-

Exploration: Allow the mouse to freely explore the arena for a set period, typically 5 to 30 minutes.[1][3]

-

Recording: Use an overhead video camera and tracking software to record the mouse's activity.

-

Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between each mouse to eliminate olfactory cues.[4]

-

-

Parameters Measured:

-

Total distance traveled (indicator of general locomotion).

-

Time spent in the center versus the periphery.

-

Number of entries into the center zone.

-

-

Interpretation: A decrease in the time spent and the number of entries into the center zone is indicative of increased anxiety-like behavior.[1]

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior based on the mouse's natural aversion to open and elevated spaces.[6][7]

-

Apparatus: A plus-shaped maze elevated above the floor (e.g., 80 cm).[7] It consists of two open arms and two closed arms (with high walls), and a central platform.[6]

-

Procedure:

-

Habituation: Acclimate the mouse to the testing room for at least 30-45 minutes.[5][7]

-

Placement: Place the mouse on the central platform, facing one of the closed arms.[5][6]

-

Exploration: Allow the mouse to freely explore the maze for 5-10 minutes.[6][8][9]

-

Recording: Use a video tracking system to record the time spent in and the number of entries into each arm.

-

Cleaning: Clean the maze thoroughly between trials.[8]

-

-

Parameters Measured:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open arms versus the closed arms.

-

-

Interpretation: Anxiolytic effects are indicated by an increase in the proportion of time spent and entries into the open arms. Conversely, anxiogenic effects are shown by a preference for the closed arms.

Novel Object Recognition (NOR) Test

The NOR test evaluates certain aspects of learning and memory, relying on the innate tendency of rodents to explore novel objects more than familiar ones.[10][11]

-

Apparatus: An open field arena and a set of distinct objects that are of similar size and complexity but can be easily discriminated by the mouse.[12]

-

Procedure:

-

Habituation (Day 1): Allow the mouse to explore the empty arena for 5-10 minutes.[10][13]

-

Training/Sample Phase (Day 2): Place two identical objects in the arena. Allow the mouse to explore them for a set period (e.g., 5-10 minutes).[4][10][13]

-

Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).[10][13]

-

Test Phase (Day 2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5-10 minutes.[10][13]

-

Recording: Record the time spent exploring each object. Exploration is typically defined as sniffing or touching the object with the nose.

-

-

Parameters Measured:

-

Discrimination Index (DI): (Time with novel object - Time with familiar object) / (Total exploration time).

-

-

Interpretation: A positive DI indicates that the mouse remembers the familiar object and prefers the novel one, suggesting intact recognition memory. A DI near zero suggests a memory deficit.[10]

Logical Relationship Diagram

References

- 1. MiR-137 Deficiency Causes Anxiety-Like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MiR-137 Deficiency Causes Anxiety-Like Behaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Object Recognition [protocols.io]

- 5. Elevated plus maze protocol [protocols.io]

- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mmpc.org [mmpc.org]

- 8. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

- 9. Elevated plus maze test for mice [protocols.io]

- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for MNI137 in the Study of Anxiety-Like Behaviors in Rats

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently a lack of direct published research specifically investigating MNI137 in rat models of anxiety. The following application notes are based on the compound's mechanism of action as a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2) and data from studies on other mGluR2/3 antagonists and NAMs. The provided data and protocols are intended to serve as a scientific guide for researchers designing new studies.

Introduction to MNI137

MNI137 is a selective negative allosteric modulator of group II metabotropic glutamate receptors, with a high affinity for the mGluR2 subtype. Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, thereby altering the receptor's response. As a NAM, MNI137 does not block the glutamate binding site directly but reduces the receptor's response to glutamate activation. This modulation of the glutamatergic system, particularly within brain circuits that regulate fear and stress, makes MNI137 a compound of interest for investigating anxiety and other neuropsychiatric disorders.

Mechanism of Action: mGluR2 in Anxiety

Group II mGluRs, which include mGluR2 and mGluR3, are G-protein coupled receptors that pair with Gαi/o proteins.[1] Their activation typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[1] These receptors are often located presynaptically on glutamatergic neurons, where they function as autoreceptors to inhibit glutamate release.[2] They are highly expressed in brain regions critical for processing fear and anxiety, such as the amygdala, prefrontal cortex, and hippocampus.[1][2]

Preclinical evidence suggests that blocking mGluR2/3 can produce anxiolytic and antidepressant-like effects.[3][4][5] For instance, the mGluR2/3 antagonist MGS0039 has been shown to have anxiolytic effects in the conditioned fear stress model in rats.[3] This suggests that reducing the inhibitory tone of mGluR2 on glutamate release may be a viable strategy for treating anxiety disorders. As a NAM, MNI137 would be hypothesized to produce similar anxiolytic-like effects by attenuating mGluR2 signaling.

Signaling Pathway of mGluR2 and Modulation by MNI137

Caption: Proposed mechanism of MNI137 action on the mGluR2 signaling pathway.

Data Presentation: Hypothetical & Representative Data

The following tables summarize hypothetical, yet representative, quantitative data for a compound like MNI137, based on published results for other mGluR2/3 antagonists. These tables are intended to guide researchers in experimental design and data interpretation.

Table 1: Dosing and Administration

| Compound | Animal Model | Route of Administration | Dose Range (mg/kg) | Notes | Reference (for similar compounds) |

| MNI137 (Proposed) | Sprague-Dawley Rat | Intraperitoneal (i.p.) | 1 - 10 | Solubilize in appropriate vehicle (e.g., 5% DMSO, 5% Tween-80, 90% Saline). Administer 30-60 min prior to testing. | Based on MGS0039[3] |

| MNI137 (Proposed) | Wistar Rat | Oral Gavage (p.o.) | 3 - 30 | Bioavailability and brain penetration should be confirmed. | Based on RO4491533[6] |

Table 2: Representative Behavioral Outcomes in Anxiety Models

| Behavioral Test | Key Parameter | Vehicle Control (Mean ± SEM) | MNI137 (3 mg/kg, i.p.) (Mean ± SEM) | Expected Outcome | Reference (for similar compounds) |

| Elevated Plus Maze | % Time in Open Arms | 15 ± 2.5% | 30 ± 3.1% | Significant Increase | [5] |

| Open Arm Entries | 8 ± 1.2 | 15 ± 1.8 | Significant Increase | [5] | |

| Closed Arm Entries | 12 ± 1.5 | 11 ± 1.3 | No Significant Change (indicates no hyperlocomotion) | [5] | |

| Open Field Test | Time in Center (s) | 25 ± 4.0 s | 55 ± 5.2 s | Significant Increase | [7] |

| Total Distance (cm) | 2500 ± 210 cm | 2650 ± 230 cm | No Significant Change (indicates no effect on general locomotion) | [7] | |

| Conditioned Fear | % Freezing Time | 60 ± 5.5% | 35 ± 4.8% | Significant Decrease | [3] |

Experimental Protocols

General Experimental Workflow

A typical workflow for assessing a novel compound for anxiety-like behavior involves several key stages.

Caption: Standard workflow for preclinical screening of anxiolytic compounds.

Protocol 1: Elevated Plus Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents, based on their aversion to open, elevated spaces.[8][9][10]

A. Apparatus:

-

A plus-shaped maze, typically made of non-reflective material (e.g., gray PVC), elevated 50-70 cm from the floor.

-

Two opposing arms (50 x 10 cm for rats) are enclosed by high walls (e.g., 40 cm).

-

Two opposing arms are open (50 x 10 cm), with a small ledge (e.g., 0.5 cm) to prevent falls.

-

The arms intersect at a central platform (10 x 10 cm).

-

An overhead camera and video tracking software (e.g., ANY-maze, EthoVision) are used for recording and analysis.

B. Procedure:

-

Habituation: Bring rats to the testing room at least 60 minutes before the test to acclimate.[8] The room should be dimly lit.

-

Drug Administration: Administer MNI137 (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to the rats in their home cage or a separate holding area. Allow for a 30-60 minute pre-treatment period.

-

Testing:

-

Gently place the rat on the central platform of the maze, facing one of the open arms.

-

Immediately start the video recording and leave the room.

-

Allow the rat to explore the maze undisturbed for a 5-minute session.[9]

-

-

Post-Test:

-

At the end of the session, gently remove the rat and return it to its home cage.

-

Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between each trial to eliminate olfactory cues.[8]

-

C. Data Analysis:

-

Primary Measures of Anxiety:

-

Percentage of time spent in the open arms: (Time in open arms / Total time) x 100. An increase indicates an anxiolytic effect.

-

Percentage of open arm entries: (Entries into open arms / Total arm entries) x 100. An increase suggests reduced anxiety.

-

-

Measure of Locomotor Activity:

-

Total number of arm entries (open + closed). This is used to ensure the drug is not causing general hyperactivity or sedation, which could confound the results.

-

Protocol 2: Open Field Test (OFT)

The OFT assesses anxiety-like behavior and general locomotor activity by measuring the conflict between the drive to explore a novel environment and the aversion to an open, brightly lit area.[11][12][13]

A. Apparatus:

-

A square arena (e.g., 90 x 90 cm for rats) with high walls (e.g., 50 cm) to prevent escape.[14] The floor and walls should be a uniform color (e.g., white or black) with a matte finish.

-

The arena is typically illuminated from above (e.g., 100-150 lux).

-

An overhead camera and tracking software are used to record movement. The software should define a "center zone" (e.g., the central 50% of the arena) and a "peripheral zone".

B. Procedure:

-

Habituation: Acclimate rats to the testing room for at least 60 minutes prior to testing.

-

Drug Administration: Administer MNI137 or vehicle as described for the EPM protocol.

-

Testing:

-

Post-Test:

-

Return the rat to its home cage.

-

Clean the arena thoroughly with 70% ethanol between trials.

-

C. Data Analysis:

-

Primary Measures of Anxiety:

-

Time spent in the center zone. An increase indicates an anxiolytic effect.

-

Latency to enter the center zone. A decrease suggests reduced anxiety.

-

Number of entries into the center zone. An increase is indicative of an anxiolytic effect.

-

-

Measures of Locomotor Activity:

-

Total distance traveled.

-

Mean velocity.

-

These measures help determine if the compound has stimulant or sedative properties. An ideal anxiolytic should not significantly alter overall locomotion at effective doses.[7]

-

References

- 1. Metabotropic glutamate receptors: Allosteric structural modulation and new treatments for anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An mGluR2/3 antagonist, MGS0039, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic glutamate receptor ligands as possible anxiolytic and antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of an mGluR2/3 negative allosteric modulator in rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. protocols.io [protocols.io]

- 10. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. anilocus.com [anilocus.com]

- 12. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Open Field Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]

- 14. amuzainc.com [amuzainc.com]

Methodology for MNI137 Administration in Preclinical Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MNI137 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a NAM, MNI137 does not bind to the glutamate binding site but to an allosteric site on the receptor, inhibiting its function. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in a variety of neurological and psychiatric disorders. These application notes provide a comprehensive overview of the methodologies for the preclinical administration of MNI137, including detailed experimental protocols and data presentation to guide researchers in their study design.

Mechanism of Action and Signaling Pathway

MNI137 acts as a selective negative allosteric modulator of group II metabotropic glutamate receptors, with IC50 values of 8.3 and 12.6 nM for human and rat mGlu2 receptors, respectively.[1] It does not show activity at mGlu1, mGlu4, mGlu5, or mGlu8 receptors.[1] The mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, inhibits adenylyl cyclase and subsequently reduces cyclic AMP (cAMP) levels. By binding to an allosteric site, MNI137 prevents the conformational changes required for receptor activation by glutamate, thereby inhibiting this signaling cascade.

Caption: MNI137 signaling pathway.

Preclinical Applications

Preclinical studies with mGluR2 NAMs are crucial for understanding their therapeutic potential in various central nervous system (CNS) disorders. While specific in vivo studies detailing the administration of MNI137 are not widely published, the general procedures for preclinical evaluation of mGluR2 modulators can be adapted. Potential applications for MNI137 in preclinical research include:

-

Models of Cognitive Disorders: To investigate the role of mGluR2 in learning and memory.

-

Models of Anxiety and Depression: To explore the anxiolytic and antidepressant potential of mGluR2 modulation.

-

Models of Substance Abuse and Addiction: To assess the effects on drug-seeking and relapse behaviors.[3]

Data Presentation: Quantitative Summary of Preclinical Administration Parameters (Hypothetical)

As no direct preclinical studies with MNI137 administration were identified, the following table is a hypothetical representation based on typical parameters for mGluR2 modulators in rodent models. This table should be used as a guideline for study design.

| Parameter | Rodent Model (e.g., C57BL/6 Mouse) | Rodent Model (e.g., Sprague-Dawley Rat) |

| Route of Administration | Intraperitoneal (IP), Oral (PO) | Intraperitoneal (IP), Oral (PO) |

| Dosage Range (mg/kg) | 1 - 30 | 1 - 30 |

| Vehicle | Saline with 5% DMSO, 10% Tween 80 | Saline with 5% DMSO, 10% Tween 80 |

| Administration Volume | 10 mL/kg | 5 mL/kg |

| Frequency | Single dose or once daily | Single dose or once daily |

| Duration of Study | Acute (single day) to chronic (weeks) | Acute (single day) to chronic (weeks) |

Experimental Protocols

The following are detailed, generalized protocols for the administration of MNI137 in preclinical rodent models. These should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Preparation of MNI137 Formulation

Objective: To prepare a stable and injectable formulation of MNI137 for in vivo administration.

Materials:

-

MNI137 powder

-

Dimethyl sulfoxide (DMSO)

-

Tween 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of MNI137 based on the desired final concentration and total volume.

-

Weigh the MNI137 powder accurately and place it in a sterile microcentrifuge tube.

-

Add a small volume of DMSO (e.g., 5-10% of the final volume) to dissolve the MNI137 powder. Vortex thoroughly until the powder is completely dissolved.

-

Add Tween 80 to the solution (e.g., 10% of the final volume) and vortex again to ensure proper mixing.

-

Slowly add sterile saline to the desired final volume while continuously vortexing to prevent precipitation.

-

If the solution appears cloudy, sonicate for 5-10 minutes.

-

Visually inspect the final formulation for any precipitates. The solution should be clear.

-

Prepare fresh on the day of the experiment.

Protocol 2: Intraperitoneal (IP) Administration in Mice

Objective: To administer MNI137 systemically via intraperitoneal injection.

Materials:

-

Prepared MNI137 formulation

-

Mouse restraint device

-

27-30 gauge needle with a 1 mL syringe

-

Animal scale

Procedure:

-

Weigh the mouse to determine the correct injection volume based on its body weight and the desired dosage.

-

Gently restrain the mouse, exposing the abdomen.

-

Tilt the mouse slightly with its head pointing downwards.

-

Insert the needle at a 15-30 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure no blood or fluid is drawn into the syringe.

-

Slowly inject the MNI137 formulation.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions.

Protocol 3: Oral Gavage (PO) Administration in Rats

Objective: To administer MNI137 orally.

Materials:

-

Prepared MNI137 formulation

-

Rat restraint device

-

Flexible gavage needle (18-20 gauge)

-

1 mL syringe

-

Animal scale

Procedure:

-

Weigh the rat to calculate the appropriate administration volume.

-

Securely restrain the rat.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach.

-

Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. The rat should swallow the tube. If there is resistance, withdraw and try again.

-

Once the needle is in the stomach, slowly administer the MNI137 formulation.

-

Carefully remove the gavage needle.

-

Return the rat to its cage and monitor for any signs of distress.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for a preclinical study involving MNI137 and the logical relationship between key experimental stages.

References

Application Notes and Protocols for Utilizing MNI137 in Calcium Imaging Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MNI137 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). As a member of the Group II mGluRs, mGluR2 is a G-protein coupled receptor (GPCR) that is natively coupled to Gαi/o proteins. Activation of this pathway leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Standard calcium imaging assays, which measure increases in intracellular calcium ([Ca²⁺]i), are therefore not directly compatible with native mGluR2 signaling.

To overcome this, a common and effective strategy is to co-express mGluR2 with a promiscuous or chimeric G-protein, such as Gαqi5 or Gα16, in a host cell line like HEK293. These specialized G-proteins redirect the mGluR2 signaling cascade towards the Gαq pathway. Consequently, agonist stimulation of the receptor leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP₃). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This robust increase in intracellular calcium can be readily detected using calcium-sensitive fluorescent dyes, such as Fluo-4 AM.

This application note provides a comprehensive overview and detailed protocols for utilizing MNI137 in calcium imaging assays to characterize its inhibitory effects on mGluR2 activation.

Mechanism of Action and Assay Principle

In this engineered assay system, glutamate, the endogenous agonist for mGluR2, will bind to the receptor and induce a conformational change. This change activates the co-expressed Gαqi5 protein, initiating the PLC-IP₃-Ca²⁺ signaling cascade and resulting in a measurable increase in intracellular calcium.

MNI137, as a negative allosteric modulator, binds to a site on the mGluR2 receptor that is distinct from the glutamate binding site.[1] This binding event reduces the affinity and/or efficacy of glutamate, thereby diminishing the receptor's response to agonist stimulation. In the calcium imaging assay, this is observed as a concentration-dependent decrease in the glutamate-induced calcium signal.

Quantitative Data for MNI137

The following table summarizes the inhibitory potency of MNI137 on glutamate-induced calcium mobilization in cell lines co-expressing mGluR2 and a chimeric G-protein.

| Receptor | Species | Parameter | Value (nM) |

| mGluR2 | Human | IC₅₀ | 8.3 |

| mGluR2 | Rat | IC₅₀ | 12.6 |

Selectivity Profile:

In a calcium mobilization assay, MNI137 was found to be selective for group II mGluRs, displaying no activity at mGluR1, mGluR4, mGluR5, or mGluR8.

Experimental Protocols

Cell Culture and Transfection